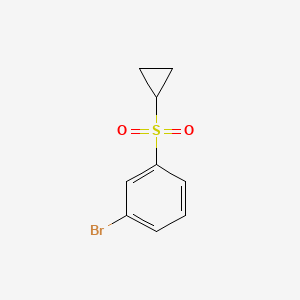
1-Bromo-3-(cyclopropylsulfonyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Bromo-3-(cyclopropylsulfonyl)benzene is a compound that can be inferred to have a bromine atom attached to the benzene ring, as well as a cyclopropylsulfonyl group. While the specific compound is not directly studied in the provided papers, related brominated benzene derivatives and their reactivity are discussed, which can provide insights into the properties and potential reactivity of 1-Bromo-3-(cyclopropylsulfonyl)benzene.
Synthesis Analysis
The synthesis of brominated benzene derivatives often involves palladium-catalyzed reactions, as seen in the synthesis of 1-bromo-2-(cyclopropylidenemethyl)benzene, which is used in domino reactions to generate complex polycyclic structures . Similarly, bromophenyl sulfones can undergo radical cyclization to form benz-fused rings, indicating that brominated benzene compounds can be versatile intermediates in the synthesis of cyclic structures . These methods could potentially be adapted for the synthesis of 1-Bromo-3-(cyclopropylsulfonyl)benzene.
Molecular Structure Analysis
The molecular structure of brominated benzene derivatives can be elucidated using techniques such as X-ray diffraction (XRD) . The crystal structure analysis provides accurate geometrical parameters, which are essential for understanding the reactivity and physical properties of these compounds. Density functional theory (DFT) calculations can complement experimental data by predicting the optimized structure and spectroscopic properties .
Chemical Reactions Analysis
Brominated benzene sulfones are shown to participate in various chemical reactions, including radical cyclization and annulation, to form heterocyclic compounds . The presence of a bromine atom on the benzene ring makes these compounds suitable for further functionalization through nucleophilic substitution reactions . The reactivity of such compounds can be influenced by the nature of the substituents and the reaction conditions.
Physical and Chemical Properties Analysis
The physical and chemical properties of brominated benzene derivatives can be characterized using NMR, IR spectroscopy, and elemental analysis . These techniques provide information on the purity, molecular structure, and functional groups present in the compound. The presence of a sulfonyl group can introduce additional properties, such as increased solubility in polar solvents and the potential for hydrogen bonding .
Scientific Research Applications
Organometallic Compound Synthesis
Compounds similar to 1-Bromo-3-(cyclopropylsulfonyl)benzene, such as ethynylferrocene derivatives of 1,3,5-tribromobenzene, have been synthesized and characterized, showcasing their potential in creating organometallic compounds with interesting electrochemical properties. These synthesized compounds exhibit chemically reversible oxidations, suggesting their potential in electronic and catalytic applications (Fink et al., 1997).
Multi-coupling Reagent
Bromo-sulfonyl compounds, analogous to 1-Bromo-3-(cyclopropylsulfonyl)benzene, have demonstrated versatility as multi-coupling reagents. For example, 3-Bromo-2-t-butylsulfonyl-1-propene has shown the ability to react with a wide array of nucleophiles and electrophiles, leading to the synthesis of highly functionalized sulfones. This showcases the potential of such compounds in synthetic organic chemistry to create complex molecules with high diastereoselectivity (Auvray et al., 1988).
Synthesis of Indeno[1,2-c]chromenes
Compounds with bromo and cyclopropyl groups have been used in palladium-catalyzed reactions with 2-alkynylphenols to synthesize indeno[1,2-c]chromenes. These reactions demonstrate the ability of such compounds to undergo complex transformations, leading to the creation of molecules with significant molecular complexity and diversity, which could be beneficial in materials science and pharmaceutical research (Pan et al., 2014).
Solid-state Synthesis of Indoles
In the realm of green chemistry, similar bromo-sulfonyl compounds have been used as efficient catalysts for the solid-state synthesis of 3-substituted indoles. This methodology offers advantages like high yields, short reaction times, and clean workup, suggesting the potential of 1-Bromo-3-(cyclopropylsulfonyl)benzene in environmentally friendly synthetic processes (Ghorbani‐Vaghei et al., 2014).
Organic Synthesis and Characterization
The synthesis and characterization of similar bromo-substituted benzene compounds have been studied, indicating their role as precursors in the bottom-up synthesis of planar one-dimensional graphene nanoribbons. Such studies highlight the potential application of 1-Bromo-3-(cyclopropylsulfonyl)benzene in the synthesis of advanced materials with controlled edge morphology and narrow widths (Patil et al., 2012).
Safety And Hazards
This compound is associated with several hazard statements including H302, H315, H319, and H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . It is recommended to handle this compound with appropriate safety measures .
Relevant Papers The search results did not provide specific peer-reviewed papers related to 1-Bromo-3-(cyclopropylsulfonyl)benzene . For a more comprehensive analysis, a more detailed literature search may be necessary.
properties
IUPAC Name |
1-bromo-3-cyclopropylsulfonylbenzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrO2S/c10-7-2-1-3-9(6-7)13(11,12)8-4-5-8/h1-3,6,8H,4-5H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWHGXRQPQNGBME-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1S(=O)(=O)C2=CC(=CC=C2)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Bromo-3-(cyclopropylsulfonyl)benzene | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Azabicyclo[2.2.1]heptan-6-ol](/img/structure/B1322022.png)
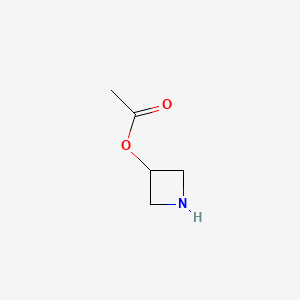
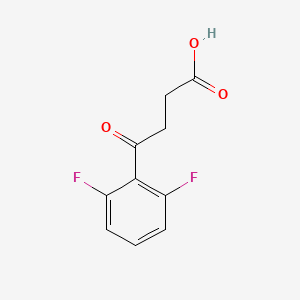
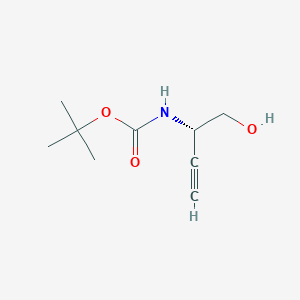

![4,5,6,7-Tetrahydro-1-phenyl-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1322032.png)
![8-Oxa-3-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B1322036.png)
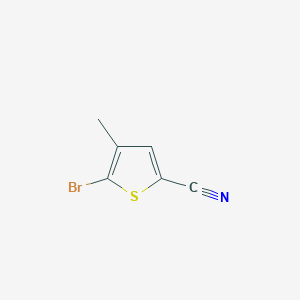
![(6-Amino-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanol](/img/structure/B1322042.png)
![5-tert-butylbenzo[d]oxazol-2(3H)-one](/img/structure/B1322045.png)
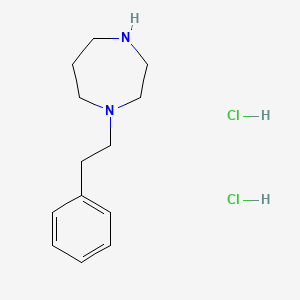
![5-Chloroimidazo[1,2-a]pyridine hydrochloride](/img/structure/B1322050.png)
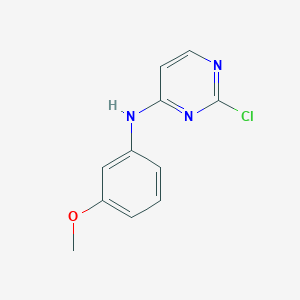
![3-Azabicyclo[3.2.1]octan-8-ol](/img/structure/B1322052.png)